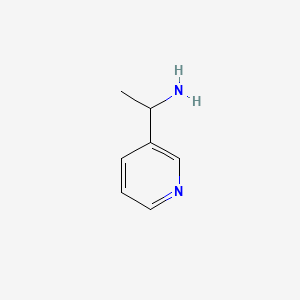

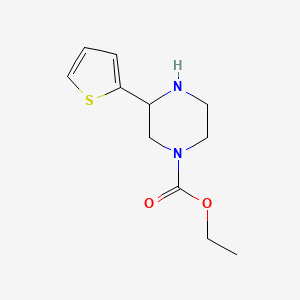

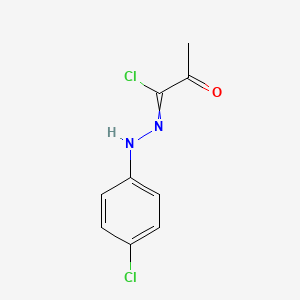

![molecular formula C15H8Cl2N2 B1303677 2-氯-6-[(4-氯苯基)(氰基)甲基]-苯甲腈 CAS No. 338953-31-4](/img/structure/B1303677.png)

2-氯-6-[(4-氯苯基)(氰基)甲基]-苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its chlorinated and cyano functional groups. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been synthesized and analyzed, which can offer insights into the behavior of such molecules.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the reductive cyclization of a cyano-containing precursor induced by a low-valent titanium reagent has been used to synthesize 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene . This suggests that similar reductive strategies could potentially be applied to synthesize the compound .

Molecular Structure Analysis

X-ray diffraction techniques have been employed to determine the crystal structures of related compounds. For example, 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene crystallizes in the monoclinic system and exhibits a quasi-planar structure as revealed by DFT calculations . This indicates that the molecular structure of 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile could also be elucidated using similar crystallographic and computational methods.

Chemical Reactions Analysis

The reactivity of chlorinated and cyano functional groups has been explored in various chemical contexts. Chlorinated benzenes, for example, can react with chloramine to yield cyanogen chloride, demonstrating the potential for halogenated benzenes to undergo substitution reactions . This knowledge can be applied to predict the types of chemical reactions that 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to some extent. For instance, the crystal structure analysis provides information on molecular conformations and possible intermolecular interactions, such as hydrogen bonding, which can influence the compound's solubility and melting point . Additionally, the presence of cyano and chloro groups can affect the compound's polarity and reactivity, which are important factors in determining its physical properties and chemical behavior.

科学研究应用

分子相互作用和晶体工程

对咪唑衍生物和相关化合物的研究揭示了氰基-氰基和氯-氰基相互作用在确定晶体堆积中的重要性。此类相互作用,包括偶极-偶极相互作用和卤素键,在固态中分子的结构组织中起着至关重要的作用,影响着它们的物理性质和反应性。这种理解对于设计具有定制化特性的新材料至关重要 (Kubicki,2004 年)。

结构表征和反应性

对二氢苯并喹啉和菲衍生物的研究提供了对具有氯苯基和氰基的分子结构特征的见解。这些研究强调了分子间氢键在稳定分子结构中的作用,这可以为合成和应用具有类似功能的新化合物提供信息 (Asiri 等人,2011 年)。

聚合物科学和材料化学

对氯苯基-二氧杂环戊烷与乙烯基单体的共聚物的研究揭示了聚合机理和结构改性对聚合物性质的影响。此类研究对于开发具有特定特性的新型聚合物材料(如热稳定性、机械强度和耐化学性)非常有价值 (Morariu 和 Bercea,2004 年)。

用于 3D 打印的高级光氧化还原系统

光氧化还原催化的最新进展证明了苯二甲腈衍生物作为 3D 打印技术中光引发剂的潜力。这些化合物能够在可见光下引发聚合,为创建具有高分辨率和材料效率的复杂结构提供了途径。此类研究处于将有机合成与尖端制造技术相结合的最前沿 (Tomal 等人,2019 年)。

染料合成和纺织应用

已经探索了源自噻吩和含氰基化合物的分散染料的合成和应用,用于纺织工业。这些研究的重点是开发具有高摩尔消光系数、优异的牢度性能以及在涤纶和尼龙织物上具有鲜艳色彩的染料。此类研究有助于染色技术的进步,提供更可持续、更有效的染色工艺 (Abolude 等人,2021 年)。

作用机制

安全和危害

属性

IUPAC Name |

2-chloro-6-[(4-chlorophenyl)-cyanomethyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2/c16-11-6-4-10(5-7-11)13(8-18)12-2-1-3-15(17)14(12)9-19/h1-7,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQWGOLBETUUNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#N)C(C#N)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377262 |

Source

|

| Record name | 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338953-31-4 |

Source

|

| Record name | 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

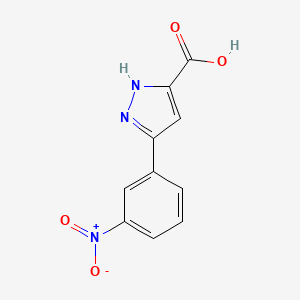

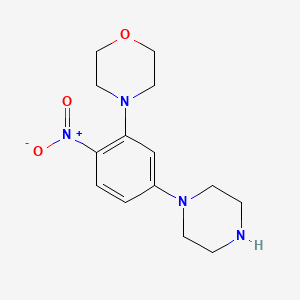

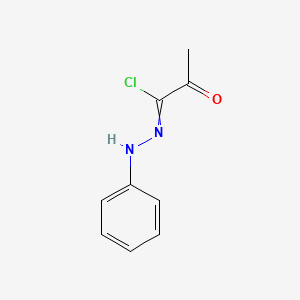

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

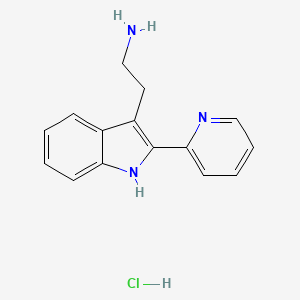

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)